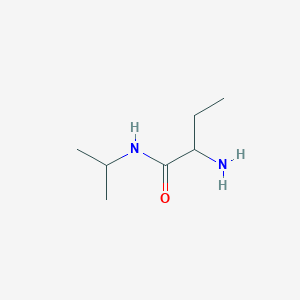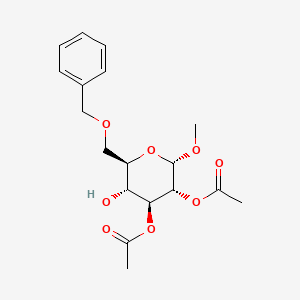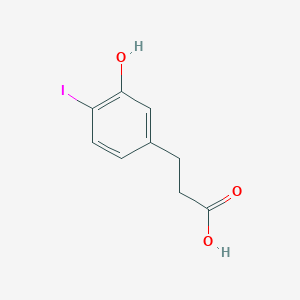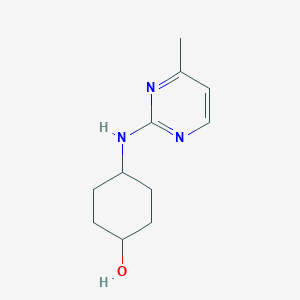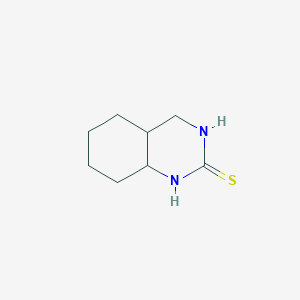
1,2-Dihydroquinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydroquinazoline-2-thione: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The thione derivative of 1,2-dihydroquinazoline is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dihydroquinazoline-2-thione can be synthesized through several methods. One common approach involves the cyclocondensation of anthranilic acid derivatives with isothiocyanates. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, and yields the desired thione derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using cost-effective reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1,2-Dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield the corresponding thiol or hydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione sulfur is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or hydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, quinazoline derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivative.
類似化合物との比較
Quinazoline: The parent compound, known for its broad range of biological activities.
Quinazolinone: A derivative with a carbonyl group instead of a thione, also exhibiting significant biological properties.
Dihydroquinazoline: The reduced form of quinazoline, with potential therapeutic applications.
Uniqueness: 1,2-Dihydroquinazoline-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and a subject of ongoing research in medicinal chemistry.
特性
分子式 |
C8H14N2S |
|---|---|
分子量 |
170.28 g/mol |
IUPAC名 |
3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C8H14N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2,(H2,9,10,11) |
InChIキー |
ZLBSITDFJFTIEY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CNC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


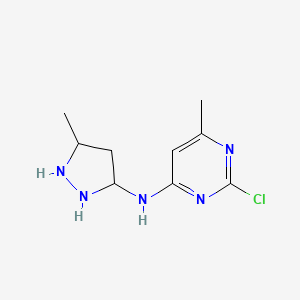
![Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate](/img/structure/B12328793.png)

![3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride](/img/structure/B12328803.png)
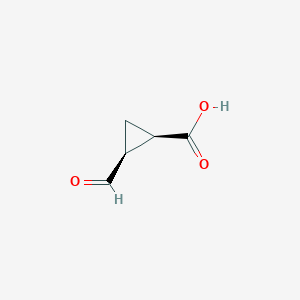
![4-[(6-Chloro-pyridin-3-ylmethyl)-amino]-cyclohexanol](/img/structure/B12328819.png)
![Decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]ethanoate;chloride](/img/structure/B12328828.png)
![2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate](/img/structure/B12328831.png)

